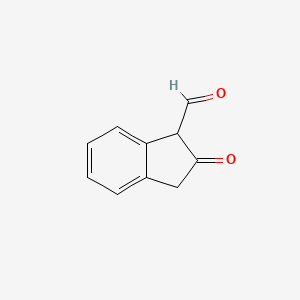

1-Formyl-2-indanone

Beschreibung

Eigenschaften

Molekularformel |

C10H8O2 |

|---|---|

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

2-oxo-1,3-dihydroindene-1-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,6,9H,5H2 |

InChI-Schlüssel |

TTZVRMUMCHLXAS-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(C1=O)C=O |

Kanonische SMILES |

C1C2=CC=CC=C2C(C1=O)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Indanone Derivatives

The following table summarizes key structural and physicochemical properties of 1-formyl-2-indanone and related compounds:

Structural and Reactivity Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in this compound is electron-withdrawing, enhancing the electrophilicity of the ketone at position 2.

- Acidity: 2-Indanone-1-carboxylic acid (pKa ~2–3) is significantly more acidic than this compound due to its carboxylic acid group, enabling salt formation or esterification .

- Redox Behavior: 3-Hydroxy-1-indanone can undergo oxidation to form quinone-like structures, while this compound may participate in nucleophilic additions (e.g., Grignard reactions) due to its aldehyde functionality .

Physicochemical Properties

- Solubility: this compound’s formyl group increases polarity compared to 2-indanone, likely improving solubility in polar solvents like methanol or acetone. Conversely, 2-indanone-1-carboxylic acid’s solubility is pH-dependent, favoring ionized forms in basic conditions .

- Thermal Stability: The conjugated system in 2-hydroxy-4-(2-oxo-indan-1-ylidene)-2-butenoic acid (compound 3 in ) may enhance thermal stability compared to non-conjugated derivatives like this compound .

Key Research Findings

- Synthetic Utility: this compound’s aldehyde group enables condensation reactions to form Schiff bases or heterocycles, a feature absent in 2-indanone .

- Biodegradation Pathways: 2-hydroxy-4-(2-oxo-indan-1-ylidene)-2-butenoic acid is a key intermediate in fluorene degradation, highlighting the environmental relevance of indanone derivatives .

- Spectroscopic Differentiation: High-resolution mass spectrometry (HRMS) and NMR can distinguish this compound from analogs like 2-indanone-1-carboxylic acid based on unique fragmentation patterns and carbonyl proton signals .

Vorbereitungsmethoden

Niobium Pentachloride (NbCl₅)-Catalyzed Cyclization

Barbosa et al. demonstrated that NbCl₅, a highly oxophilic Lewis acid, efficiently catalyzes the Friedel-Crafts cyclization of 3,3-dimethylacrylic acid derivatives to form 1-indanones. Adapting this protocol, this compound can be synthesized via the acylation of 3-(2-formylphenyl)propionic acid. Key parameters include:

-

Catalyst loading : 10 mol% NbCl₅

-

Solvent : Dichloromethane (DCM)

-

Temperature : 25°C (room temperature)

-

Yield : 65–78% (depending on substituent electronic effects).

The reaction proceeds through an acylium ion intermediate, which undergoes electrophilic aromatic substitution to form the indanone ring. Substrates with electron-donating groups (e.g., methoxy) on the aromatic ring exhibit higher yields due to enhanced nucleophilicity.

Malonate Ester Condensation and Hydrolytic Decarboxylation

Patent CN103121887A outlines a two-step protocol for synthesizing 1,3-indandione derivatives from malonate esters, which can be adapted for this compound.

Step 1: Alkylation of Diethyl Malonate

A mixture of diethyl malonate and a formyl-substituted benzyl halide undergoes base-catalyzed alkylation:

-

Base : Sodium methoxide (NaOMe) or potassium tert-butoxide

-

Solvent : Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Temperature : 60–80°C

The product, diethyl 2-(2-formylbenzyl)malonate, is isolated in 70–85% yield after aqueous workup.

Step 2: Acid-Catalyzed Cyclization and Decarboxylation

Treatment with concentrated sulfuric acid (3 M) induces cyclization and simultaneous decarboxylation:

This method benefits from readily available starting materials and scalability, though the use of strong acids necessitates corrosion-resistant equipment.

Non-Conventional Synthesis Using Microwave and Ultrasound Irradiation

Recent advances in green chemistry have enabled the synthesis of 1-indanones via energy-efficient methods. For this compound, microwave (MW) and ultrasound (US) techniques significantly reduce reaction times and improve yields.

Microwave-Assisted Friedel-Crafts Cyclization

A comparative study by demonstrated that MW irradiation accelerates the cyclization of 3-arylpropionic acids:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature (°C) | 250 | 120 |

| Time (h) | 24 | 0.5 |

| Yield (%) | 60–70 | 78–85 |

The enhanced efficiency arises from rapid, uniform heating, which minimizes side reactions such as over-acylation.

Ultrasound-Promoted Synthesis

High-intensity ultrasound facilitates cavitation, enhancing mass transfer and reaction kinetics. Using ultrasound:

Formylation of 2-Indanone Precursors

Post-cyclization formylation offers an alternative route to this compound. The Vilsmeier-Haack reaction is particularly effective for introducing the formyl group.

Vilsmeier-Haack Formylation

-

Reagents : Phosphorus oxychloride (POCl₃) and DMF

-

Conditions : 0°C to room temperature, 4–6 hours

This method requires anhydrous conditions and careful temperature control to avoid over-formylation.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Reaction Time | Scalability | Key Challenges |

|---|---|---|---|---|

| NbCl₅-Catalyzed | 65–78 | 2–4 h | Moderate | Sensitivity to moisture |

| Malonate Condensation | 75–82 | 20–24 h | High | Use of corrosive acids |

| Microwave-Assisted | 78–85 | 0.5 h | High | Specialized equipment needed |

| Vilsmeier-Haack | 60–70 | 4–6 h | Moderate | Anhydrous conditions required |

Q & A

Q. Table 1: Synthetic Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0°C–80°C | Higher temps accelerate kinetics but may promote side reactions. |

| Solvent | DCM, THF, DMF | Polar aprotic solvents enhance electrophilic substitutions. |

| Catalyst | Lewis acids (AlCl3) | Critical for Friedel-Crafts acylation efficiency. |

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological validation includes:

- 1H NMR : Identify formyl protons (δ 9.8–10.2 ppm) and aromatic protons (δ 6.8–8.2 ppm). Coupling patterns confirm substituent positions .

- FT-IR : Stretches at ~1700 cm⁻¹ (C=O), ~2800 cm⁻¹ (C-H aldehyde), and ~1600 cm⁻¹ (aromatic C=C) .

- GC-MS : Determine purity and molecular ion ([M⁺], m/z 160 for C10H8O2). Compare retention indices with NIST databases .

Advanced: How does this compound participate in microbial degradation pathways of aromatic pollutants?

This compound is a metabolite in fluorene biodegradation (e.g., by Sphingomonas spp.). Key steps:

Oxidation : Fluorene → this compound via dioxygenase-mediated cleavage .

Downstream Conversion : Enzymatic hydrolysis forms 2-Indanone-1-carboxylic acid, which undergoes β-oxidation to phthalate .

- Analytical Validation : Use HPLC-MS to track intermediates and isotope labeling to confirm pathway specificity.

Advanced: How can researchers resolve contradictory data in studies on this compound’s reactivity?

Contradictions (e.g., divergent reaction outcomes) require:

- Systematic Replication : Vary one parameter (e.g., solvent) while holding others constant .

- Error Analysis : Quantify instrument uncertainty (e.g., ±0.1 ppm for NMR) and statistical significance (p < 0.05) .

- Cross-Validation : Compare results with alternative methods (e.g., X-ray crystallography vs. DFT calculations) .

Q. Table 2: Common Data Contradictions & Solutions

| Issue | Resolution Strategy |

|---|---|

| Variable reaction yields | Optimize catalyst loading and moisture control. |

| Spectral peak mismatch | Recalibrate instruments; use deuterated solvents. |

Basic: What are the key considerations for designing experiments involving this compound’s chemical transformations?

- Hypothesis-Driven Design : Define clear objectives (e.g., "Does electron-withdrawing substituents enhance electrophilicity?").

- Resource Planning : Allocate time for method validation (e.g., ≥3 replicates) and ensure access to HPLC/GC-MS .

- Safety Protocols : Handle aldehydes in fume hoods; use PPE for toxic reagents .

Advanced: What mechanistic insights explain this compound’s role in asymmetric synthesis?

The formyl group acts as a directing group in catalytic asymmetric reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.